pKa Shift of ~4 Logarithmic Units Relative to the Amine Analog Alters Protonation-Dependent Reactivity
The predicted pKa of 1-(pyrimidin-5-yl)propan-1-imine is 5.79 ± 0.50, whereas the corresponding reduced amine analog 3-(pyrimidin-5-yl)propan-1-amine has a predicted pKa of 9.86 ± 0.10 . This represents a difference of approximately 4 logarithmic units (approximately 10,000-fold difference in protonation equilibrium at neutral pH). Such a difference means the imine is predominantly neutral at physiological pH while the amine is predominantly protonated, critically affecting solubility, membrane permeability, salt formation, and chromatography retention behaviour [1].
| Evidence Dimension | pKa (acid dissociation constant, predicted) |
|---|---|
| Target Compound Data | pKa = 5.79 ± 0.50 (ChemicalBook, predicted) |
| Comparator Or Baseline | 3-(Pyrimidin-5-yl)propan-1-amine: pKa = 9.86 ± 0.10 (Lookchem, predicted) |
| Quantified Difference | ΔpKa ≈ 4.07 log units (~10,000-fold difference in Ka) |
| Conditions | Computationally predicted values (ACD/Labs or equivalent); no experimental pKa data available |
Why This Matters
This large pKa difference determines whether the compound is neutral or charged at a given pH, directly impacting extraction, purification strategy, and suitability for biological assay conditions.
- [1] Manallack, D. T. The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 2007, 1, 25–38. (Class-level reference for pKa impact on drug properties.) View Source
